1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Description
Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is isosteric to purine (B94841), a fundamental component of nucleic acids (DNA and RNA) and the energy currency molecule adenosine (B11128) triphosphate (ATP). mdpi.com This structural mimicry is a key reason for its broad biological significance. researchgate.net By replacing the nitrogen atom at position 7 of the purine ring with a carbon, the 7-deazapurine scaffold gains unique electronic properties and a site for chemical modification without disrupting its ability to interact with biological targets that recognize purines. mdpi.com
This resemblance to adenine (B156593) allows many pyrrolo[2,3-d]pyrimidine derivatives to function as competitive inhibitors of enzymes that use ATP, particularly a large family of enzymes known as kinases. mdpi.com Kinases play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the scaffold is a cornerstone in the design of kinase inhibitors. mdpi.com The broad utility of this scaffold is evidenced by its presence in several FDA-approved drugs used to treat various cancers and autoimmune diseases. researchgate.net Beyond kinase inhibition, derivatives of this scaffold have been investigated for a wide spectrum of therapeutic applications, including as antiviral, anti-inflammatory, antibacterial, and antitumor agents. researchgate.net
Historical Context and Evolution of Research on Pyrrolo[2,3-d]pyrimidine Derivatives
The study of pyrrolo[2,3-d]pyrimidines began with their synthesis as structural analogs of natural purines. Early research focused on creating these novel heterocyclic systems and exploring their fundamental chemical properties. benthamdirect.com A significant milestone in the evolution of research on this scaffold was the discovery of naturally occurring antibiotics containing the pyrrolo[2,3-d]pyrimidine core, such as Tubercidin (B1682034) and Toyocamycin, which demonstrated the potent biological potential of this chemical class. nih.gov
The major shift in research focus occurred with the understanding of the scaffold's potential to inhibit protein kinases by competing with ATP. This discovery catalyzed a surge in the design and synthesis of a vast number of derivatives, primarily targeting kinases implicated in cancer and inflammation. The development of advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, further accelerated this research by enabling the efficient creation of diverse and complex molecules for biological screening. mdpi.com
While much of the modern research has centered on 4-amino substituted derivatives for kinase inhibition, early work on the specific 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core dates back to the mid-1990s. Initial studies identified that compounds with this 2,4-diamino substitution pattern possessed potent antioxidant, neuroprotective, and antiasthma activities, highlighting a distinct biological profile for this particular subclass. nih.govacs.org
Overview of Current Academic Research Trajectories for this compound Derivatives
Academic and industrial research on derivatives of this compound has evolved from the initial discovery of antioxidant properties to more specific molecular targets. The presence of two amino groups allows for diverse chemical modifications, enabling researchers to fine-tune the molecules to interact with specific enzyme active sites. Current research trajectories for these derivatives are primarily focused on their activities as enzyme inhibitors for infectious diseases and inflammatory conditions.
Dihydrofolate Reductase (DHFR) Inhibition: A significant area of investigation has been the development of 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR). nih.govdntb.gov.ua This enzyme is crucial for the synthesis of nucleic acids and amino acids in microorganisms. Inhibiting DHFR is a proven strategy for antimicrobial agents. Research has shown that these compounds can act as potent inhibitors of DHFR from opportunistic pathogens such as Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are responsible for serious infections in immunocompromised individuals. ucsc.edumdpi.com
Spleen Tyrosine Kinase (Syk) Inhibition: More recently, derivatives of the this compound scaffold have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk). google.comgoogleapis.com Syk is a key mediator in the signaling pathways of various immune cells. google.com Its inappropriate activation is linked to a host of inflammatory and autoimmune diseases, including rheumatoid arthritis and asthma. google.comgoogle.com By inhibiting Syk, these compounds have the potential to treat a range of inflammatory and allergic disorders. google.com The research in this area has led to the generation of specific molecules with high potency, as detailed in patent literature. googleapis.comgoogle.com
The following tables summarize key research findings for derivatives based on the this compound scaffold.
Table 1: Early Research on 2,4-Diaminopyrrolo[2,3-d]pyrimidine Derivatives This table is based on data from a 1995 study highlighting the initial therapeutic explorations of this chemical class.
| Compound Name/Identifier | Investigated Activity | Key Finding | Reference |
|---|---|---|---|
| U-104067 | Antioxidant, Neuroprotective | Demonstrated potent lipophilic antioxidant and neuroprotective effects. | nih.gov |
| General 2,4-diaminopyrrolo-[2,3-d]pyrimidines | Antiasthma | The chemical series was found to have potential antiasthma activity. | nih.govacs.org |
Table 2: this compound Derivatives as Enzyme Inhibitors This table presents examples of more recent research focusing on specific enzyme targets.
| Compound Derivative Class | Enzyme Target | Therapeutic Area | Example Compound Structure/Name | Reference |
|---|---|---|---|---|
| Substituted 2,4-diaminopyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Infectious Disease (e.g., Toxoplasmosis) | 5-Arylthio- and 5-Aryl-substituted derivatives | nih.govdntb.gov.ua |
| N², N⁴-disubstituted 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Spleen Tyrosine Kinase (Syk) | Inflammatory & Allergic Disease | N²-6-quinolinyl-N⁴-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | googleapis.com |
| N², N⁴-disubstituted 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Spleen Tyrosine Kinase (Syk) | Inflammatory & Allergic Disease | N-(4-{[4-(cyclobutylamino)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)-N-methylacetamide | googleapis.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-92-3 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Classical Synthetic Routes to the 1H-Pyrrolo[2,3-d]pyrimidine Core
The construction of the 1H-pyrrolo[2,3-d]pyrimidine ring system is primarily achieved through two strategic approaches: the cyclization of a pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) moiety or, conversely, the formation of a pyrrole ring fused to a pyrimidine precursor.
Cyclization of the Pyrimidine Ring onto the Pyrrole Moiety
This strategy involves the use of a functionalized pyrrole derivative as the starting material, upon which the pyrimidine ring is constructed.
β-Enaminonitriles, β-enaminoesters, and β-enaminoamides are versatile intermediates in heterocyclic synthesis due to the presence of both nucleophilic (amino) and electrophilic (nitrile, ester, or amide) centers. nih.gov The reaction of these pyrrole derivatives with various bifunctional reagents provides a direct route to the pyrrolo[2,3-d]pyrimidine core. For instance, reacting a β-enaminonitrile of a pyrrole with reagents like formamide (B127407) can lead to the formation of the pyrimidine ring. nih.gov This transformation often proceeds through a condensation reaction, where the bifunctional reagent provides the necessary atoms to complete the six-membered pyrimidine ring.
A general representation of this approach involves the reaction of a 2-amino-3-cyanopyrrole with a suitable one-carbon synthon. The amino group and the cyano group of the pyrrole participate in the cyclization to form the diaminopyrimidine ring.
Table 1: Examples of Bifunctional Reagents for Pyrimidine Ring Formation
| Bifunctional Reagent | Resulting Moiety | Reference |
| Formamide | Pyrimidine ring | nih.gov |
| Urea (B33335) | Pyrimidinone ring | bu.edu.egijres.org |
| Thiourea (B124793) | Thioxopyrimidine ring | bu.edu.eg |
| Guanidine | Diaminopyrimidine ring | bu.edu.eg |
This table provides examples of common bifunctional reagents used in the synthesis of pyrimidine and related heterocyclic rings.
The condensation of appropriate pyrrole precursors with urea or thiourea is a well-established method for constructing the pyrimidinone or thioxopyrimidine ring, respectively. bu.edu.eg For example, the reaction of a suitable pyrrole derivative with urea can yield a pyrrolo[2,3-d]pyrimidin-4-one. ijres.org Subsequent chemical transformations can then be employed to introduce the amino group at the 2-position, leading to the desired 2,4-diamino derivative. Similarly, thiourea can be used to introduce a thione group, which can later be converted to an amino group.
Cyclization of the Pyrrole Ring onto the Pyrimidine Moiety
An alternative and widely employed strategy involves the construction of the five-membered pyrrole ring onto a pre-existing, appropriately substituted pyrimidine core. bu.edu.egclockss.org
This approach utilizes the reactivity of substituted pyrimidines, particularly those bearing amino groups, to undergo cyclization with various electrophilic reagents. For example, a key strategy involves the reaction of a diaminopyrimidine with a reagent that can provide the two carbon atoms necessary to form the pyrrole ring.
One notable method involves the Michael addition of a 2,4-diaminopyrimidine (B92962) to a nitroalkene, followed by an intramolecular cyclization and subsequent chemical modifications to afford the pyrrolo[2,3-d]pyrimidine system. clockss.org The reaction of aminopyrimidines with α-haloketones or related species can also lead to the formation of the fused pyrrole ring through a Hantzsch-type pyrrole synthesis. thieme-connect.de
Table 2: Reagents for Pyrrole Ring Formation on a Pyrimidine Core
| Reagent Type | Example | Resulting Intermediate | Reference |
| Nitroalkene | 1-Nitro-2-phenylethene | Adduct for subsequent cyclization | clockss.org |
| α-Haloketone | Chloroacetaldehyde | Intermediate for cyclization | researchgate.net |
| Alkyne | Ethynyltrimethylsilane | Alkynylpyrimidine for cyclization | nih.gov |
| Aldehyde | Various aldehydes | Intermediates for further reaction | clockss.org |
| Acid Chloride | Terephthaloyl dichloride | Amide for potential cyclization | nih.gov |
This table showcases various reagents that can react with pyrimidine derivatives to facilitate the formation of the fused pyrrole ring.
A specific and effective synthesis of the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core involves the reaction of 2,4,6-triaminopyrimidine (B127396) with chloroacetaldehyde. researchgate.net This reaction proceeds through the initial formation of an intermediate by the reaction of an amino group of the pyrimidine with the aldehyde functionality of chloroacetaldehyde. Subsequent intramolecular cyclization, driven by the reaction between another amino group and the carbon bearing the chloro group, leads to the formation of the pyrrole ring. This is followed by aromatization to yield the final this compound product. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.
Another related approach involves starting from 2,4-diamino-6-chloropyrimidine, which can be reacted with various nucleophiles to introduce a side chain that can subsequently be cyclized to form the pyrrole ring. For instance, reaction with ethyl mercaptoacetate (B1236969) or methyl N-methylglycinate can lead to the formation of the corresponding thieno- or pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net
Cyclocondensation with 2,4-Diamino-6-hydroxypyrimidine
One established method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the cyclocondensation of 2,4-Diamino-6-hydroxypyrimidine . clockss.orgtcichemicals.commedchemexpress.com This pyrimidine derivative serves as a versatile starting material. For instance, its reaction with chloro(formyl)acetonitrile can lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system. clockss.org In a specific example, the reaction is initiated by heating a mixture of 2,4-Diamino-6-hydroxypyrimidine with chloro(formyl)acetonitrile, followed by a period of reflux to drive the cyclization, ultimately yielding the desired product after purification. clockss.org
Advanced and Efficient Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex heterocyclic compounds like this compound and its analogs. These advanced approaches often offer advantages such as higher yields, shorter reaction times, and simpler work-up procedures.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. scielo.org.mxresearchgate.netresearchgate.net This approach is highly valued for its efficiency and atom economy.
A notable example of an MCR is the three-component reaction involving arylglyoxals , 6-Amino-1,3-dimethyluracil , and barbituric acid derivatives . scielo.org.mxresearchgate.netresearchgate.net This reaction provides a direct route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. The process typically involves the condensation of these three components in the presence of a catalyst. scielo.org.mxresearchgate.netresearchgate.net
The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. researchgate.net The use of different arylglyoxals and barbituric acid derivatives allows for the generation of a library of compounds with diverse substitution patterns.
A significant advancement in these multicomponent reactions is the use of green catalysts and solvents, which aligns with the principles of sustainable chemistry. scielo.org.mxresearchgate.netscispace.comrsc.org For instance, the three-component reaction described above can be efficiently catalyzed by tetra-n-butylammonium bromide (TBAB), a relatively inexpensive and environmentally benign phase-transfer catalyst. scielo.org.mxresearchgate.netresearchgate.net The reaction is often carried out in ethanol, a greener solvent compared to many traditional organic solvents. scielo.org.mxresearchgate.netresearchgate.net Another green approach utilizes β-cyclodextrin as a reusable promoter in water, further enhancing the environmental credentials of the synthesis. scispace.comrsc.org The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. jmaterenvironsci.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govpowertechjournal.com This technology has been successfully applied to the synthesis of various heterocyclic systems, including pyrido[2,3-d]pyrimidines, which are structurally related to the target compound. nih.gov The application of microwave irradiation can facilitate the rapid cyclocondensation reactions involved in the formation of the pyrrolo[2,3-d]pyrimidine scaffold, offering a significant advantage over conventional heating methods. nih.govnih.gov
Derivatization Strategies for this compound and Its Analogs
Once the core 1H-pyrrolo[2,3-d]pyrimidine scaffold is synthesized, further derivatization is often necessary to explore the structure-activity relationships of these compounds for various biological targets. These strategies involve modifying the core structure at different positions to introduce a variety of functional groups.
For example, the 2- and 4-amino groups of This compound are common sites for derivatization. These amino groups can undergo reactions such as acylation, alkylation, and coupling with various electrophiles to introduce new substituents. nih.govacs.org Furthermore, the pyrrole ring of the scaffold can be functionalized, for instance, at the 5- and 6-positions, through reactions like halogenation or cross-coupling reactions. mdpi.com These derivatization strategies are crucial for fine-tuning the pharmacological properties of the parent compound. nih.govacs.org
Table 1: Summary of Synthetic Approaches for Pyrrolo[2,3-d]pyrimidines
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Cyclocondensation | 2,4-Diamino-6-hydroxypyrimidine, Chloro(formyl)acetonitrile | Classical approach to the core scaffold | clockss.org |
| Three-Component Reaction | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | One-pot, high efficiency, diversity-oriented | scielo.org.mxresearchgate.netresearchgate.net |
| Green Synthesis | Same as above | Use of green catalysts (TBAB, β-cyclodextrin) and solvents (ethanol, water) | scielo.org.mxresearchgate.netscispace.comrsc.org |
| Microwave-Assisted Synthesis | Various pyrimidine and pyrrole precursors | Rapid reaction times, improved yields | nih.govnih.gov |
Functionalization at the Pyrrole Ring (e.g., N-Alkylation, N-Glycosylation, C-5, C-6 Adduct Formation)
The pyrrole moiety of the this compound scaffold offers multiple sites for functionalization, enabling the introduction of diverse substituents to modulate the compound's properties.
N-Alkylation and N-Glycosylation:
N-alkylation at the N-7 position of the pyrrole ring is a common strategy to introduce various alkyl or substituted alkyl groups. This can be achieved through nucleophilic substitution reactions. nih.gov For instance, derivatives can be synthesized with substituents like benzyl, cyclopropylmethyl, and 2-(morpholin-4-yl)ethyl at the N-7 position. nih.gov
N-glycosylation, the attachment of a sugar moiety, is a critical transformation for creating nucleoside analogues. The glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose under "one-pot" conditions yields a mixture of N-7 and N-1 regioisomers. nih.gov Stereoselective synthesis of β-D- and α-D-ribonucleosides can be achieved through solid-liquid phase-transfer glycosylation using anomerically pure D-ribofuranosyl chlorides. bohrium.com This method has been successfully applied to synthesize tubercidin (B1682034) and its α-D-anomer. bohrium.com
C-5 and C-6 Adduct Formation:
The C-5 and C-6 positions of the pyrrole ring are amenable to the introduction of various substituents, often through coupling reactions. Iodination at the C-5 position using N-iodosuccinimide (NIS) provides a handle for subsequent Suzuki-Miyaura coupling reactions. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at this position. nih.gov For example, various boronic acids can be coupled to the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core to generate derivatives with substituents like naphthyl, 3,4-dimethoxyphenyl, and 2-methoxyphenyl. nih.gov
Furthermore, the C-6 position can also be functionalized. For instance, in the synthesis of certain pyrrolo[3,2-d]pyrimidines, which are isomers of the target scaffold, domino C-N coupling/hydroamination reactions are employed to introduce substituents. beilstein-journals.org
A summary of representative functionalizations at the pyrrole ring is provided in the table below.
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |
| N-7 | N-Alkylation | Alkyl halides | Benzyl, Cyclopropylmethyl |
| N-7 | N-Glycosylation | 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, TMSOTf | Ribofuranosyl |
| C-5 | Iodination | N-Iodosuccinimide (NIS) | Iodo |
| C-5 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst | Naphthyl, Dimethoxyphenyl |
Functionalization at the Pyrimidine Ring (e.g., Chlorination, Hydrazino, and Amino-Imino Derivatives)
The pyrimidine ring of the this compound core is another key site for chemical modifications, leading to a variety of important derivatives.
Chlorination:
Chlorination is a fundamental transformation that introduces a reactive handle for further nucleophilic substitutions. The conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved using phosphorus oxychloride (POCl₃). Similarly, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine can be prepared from 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one using phosphoryl trichloride. nih.gov These chlorinated intermediates are valuable precursors for synthesizing a wide range of derivatives, including kinase inhibitors. google.com
Hydrazino Derivatives:
The introduction of a hydrazino group at the C4 position of the pyrimidine ring is another important functionalization. 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine can be synthesized and serves as a key intermediate for creating more complex heterocyclic systems. rsc.orgsigmaaldrich.com For example, it can be used to synthesize various triazolo[1,5-c]pyrimidines. rsc.org
Amino-Imino Derivatives:
The amino groups on the pyrimidine ring can be further modified. For instance, 3-amino-5-aryl-4-imino-7-(p-tolyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidines can be synthesized and subsequently rearranged to 4-hydrazino derivatives. rsc.org Additionally, the synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides involves the reaction of a hydrazide intermediate with various halogen-substituted aldehydes, leading to imine formation. nih.govmdpi.com
The following table summarizes key functionalizations at the pyrimidine ring.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C2, C4 | Chlorination | Phosphorus oxychloride (POCl₃) | Chloro |
| C4 | Hydrazinolysis | Hydrazine hydrate | Hydrazino |
| C4 | Imine Formation | Substituted aldehydes, acetic acid | Imino |
Introduction of Aryl and Heteroaryl Thiol Substituents via Oxidative Addition
While direct oxidative addition on the this compound core to introduce thiol substituents is not extensively detailed in the provided context, related methodologies on similar heterocyclic systems suggest potential pathways. The introduction of thiol substituents is a valuable strategy in medicinal chemistry. For instance, in the context of pyrazolo[3,4-d]pyrimidines, another class of purine (B94841) analogs, the presence of substituents at the thiol function in the 6-position is crucial for antiproliferative activity. nih.gov
Although not a direct oxidative addition, the synthesis of thio-substituted derivatives often involves the reaction of a halogenated precursor with a thiol. This highlights the importance of first introducing a good leaving group, such as a halogen, which can then be displaced by a sulfur nucleophile.
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
Nucleophilic aromatic substitution (SNA_r) is a powerful tool for modifying the pyrimidine ring of the 1H-pyrrolo[2,3-d]pyrimidine scaffold, particularly when it is activated by electron-withdrawing groups or contains a good leaving group like a halogen.
The chlorine atoms introduced at the C2 and C4 positions are highly susceptible to displacement by various nucleophiles. This allows for the sequential and selective introduction of different substituents. For example, the 4-chloro group can be displaced by amines to form 4-amino derivatives. nih.govnih.gov This reaction is a key step in the synthesis of many biologically active compounds, including kinase inhibitors. nih.govnih.gov The reaction conditions for these substitutions can be varied, and in some cases, microwave assistance can be employed to facilitate the reaction. bohrium.com
The general mechanism for nucleophilic aromatic substitution on a chloropyrimidine involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring. youtube.com
The table below illustrates some examples of nucleophilic aromatic substitution on the pyrimidine ring.
| Starting Material | Nucleophile | Product |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Benzocaine | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | 4-Aminopiperidine-4-carboxamides | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides |
Chemical Oxidation Reactions
The oxidation of the this compound system can lead to various products depending on the oxidizing agent and reaction conditions. A study on the chemical oxidation of 2,4-diamino-pyrrolo[2,3-d]pyrimidines has been reported, indicating the susceptibility of this scaffold to oxidative transformations. nih.govacs.org
Quantum chemical studies on the oxidation process of related 1,4-dihydropyrimidine (B1237445) and pyrrolo-1,4-dihydropyrimidine systems show that the oxidation can proceed via two one-electron transfers. researchgate.net The potential of these transfers is influenced by the molecular structure and the surrounding environment. researchgate.net While specific details on the oxidation of this compound are limited in the provided context, these theoretical studies provide a framework for understanding its potential oxidative behavior.
Stereo- and Regioselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is of paramount importance, particularly for developing drugs that interact with chiral biological targets like enzymes and receptors.
A key area where stereoselectivity is crucial is in the synthesis of nucleoside analogues through glycosylation. As mentioned in section 2.3.1, the glycosylation of the pyrrolo[2,3-d]pyrimidine core can lead to the formation of regioisomers (N-1, N-3, or N-7 glycosylation) and stereoisomers (α or β anomers). nih.gov Achieving high stereo- and regioselectivity is a significant synthetic challenge.
Phase-transfer glycosylation has been employed for the stereoselective synthesis of pyrrolo[2,3-d]pyrimidine β-D- and α-D-ribonucleosides. bohrium.com By using anomerically pure D-ribofuranosyl chlorides, it is possible to control the stereochemical outcome of the glycosylation reaction. bohrium.com For example, the use of 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-α-D-ribofuranosyl chloride under solid-liquid phase-transfer conditions leads to the stereoselective formation of the protected β-D-nucleosides. bohrium.com
These selective synthetic methods are essential for preparing enantiomerically pure compounds, which is often a requirement for clinical development. google.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Positional and Stereochemical Effects on Biological Activity
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core structure, as well as the stereochemistry of chiral centers in its side chains.
Modifications at various positions of the pyrrolo[2,3-d]pyrimidine ring have profound effects on the compound's potency and selectivity. The rigid structure of the scaffold offers five key positions (C2, C4, C5, C6, and N7) for chemical modification. researchgate.net
C2 Position: The introduction of a phenyl group at the C2 position has been shown to enhance antitumor activity. ebi.ac.uk Further substitution on this phenyl ring, particularly with halogen atoms, can augment this effect. ebi.ac.uk In the development of RET kinase inhibitors, introducing moderately polar groups at the C2 position, which extends into the solvent front, was found to greatly increase enzyme inhibition. samipubco.com Conversely, a very hydrophobic 4-tert-butylphenyl moiety at this position resulted in a significant loss of activity. samipubco.com
C4 Position: The C4 position is critical for interaction with the hinge region of many kinases. The presence of a nitrogen atom at this position enables strong hydrogen bonding interactions, mimicking the role of adenosine (B11128) in ATP. samipubco.com In the design of CSF1R inhibitors, amination at the C4 position was a key synthetic step. nih.gov Studies on tricyclic pyrrolo[2,3-d]pyrimidines revealed that substitutions on the N-aryl group attached at C4 were crucial for activity, with the introduction of electron-withdrawing groups (F, Cl, Br, CF₃) leading to a loss of potency against certain cancer cell lines. ebi.ac.uk
C5 Position: Research indicates that incorporating fragments of known drugs, such as the pyridine (B92270) termini of Pexidartinib, at the C5 position can be a viable strategy, although in some CSF1R inhibitor designs, substitutions at this position were surprisingly inactive. nih.gov
C6 Position: The C6 position has also been a target for modification. In the development of CSF1R inhibitors, fragments of Pexidartinib were incorporated at this position, leading to potent compounds. nih.gov For instance, the compound N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent CSF1R inhibitor. nih.gov Additionally, 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers have been synthesized and evaluated as inhibitors of de novo purine (B94841) biosynthesis. researchgate.net
The following table summarizes the observed effects of substitutions at different positions on the pyrrolo[2,3-d]pyrimidine core based on various studies.
| Position | Substitution Type | Effect on Biological Activity | Target/Context |
| C2 | Phenyl group | Enhanced antitumor activity | General Anticancer |
| C2 | Halogenation of 2-phenyl group | Further enhanced antitumor activity | General Anticancer |
| C2 | Moderately polar aromatic groups (e.g., 4-methoxyphenyl) | Improved RET kinase inhibition | RET Kinase |
| C2 | Hydrophobic groups (e.g., 4-tert-butylphenyl) | Significant loss of activity | RET Kinase |
| C4 | N-aryl group substitution | Crucial for activity; unsubstituted (H) showed moderate inhibition | General Anticancer |
| C4 | Electron-withdrawing groups on N-aryl | Loss of activity | General Anticancer |
| C6 | Pexidartinib fragments | Led to potent CSF1R inhibition | CSF1R Kinase |
| C6 | Thienoyl regioisomers | Inhibition of de novo purine biosynthesis | Purine Synthesis |
Stereochemistry plays a pivotal role in the biological potency of pyrrolo[2,3-d]pyrimidine derivatives, as drug enantiomers often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics. mdpi.com The spatial arrangement of atoms dictates the precise fit of a molecule into the binding site of its biological target.
A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor. Its chemical structure is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. google.com The specific (3R,4R) configuration is the active enantiomer. samipubco.commdpi.com Consequently, the (SS)-isomer is considered an impurity that must be controlled for during manufacturing to ensure the safety and efficacy of the final drug product. mdpi.com
Similarly, Ruxolitinib (B1666119), another JAK inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold, possesses a single defined stereocenter with an (S) configuration at the chiral carbon in the cyclopentylpropanenitrile side chain. nih.gov The specific chemical name is (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, although it is the (S)-enantiomer that is biologically active. This highlights that the specific three-dimensional orientation of the side chain is critical for its inhibitory activity.
These examples underscore the critical importance of controlling stereochemistry in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based drugs. The selection of a specific stereoisomer can be the deciding factor between a potent therapeutic agent and an inactive or even harmful compound.
Influence of Side Chain Modifications on Compound Potency and Selectivity
Modifications to the side chains attached to the pyrrolo[2,3-d]pyrimidine core are a primary strategy for fine-tuning compound potency and selectivity. The nature, size, and flexibility of these side chains govern interactions with regions of the target protein outside of the primary hinge-binding domain.
For instance, in the development of tricyclic pyrrolo[2,3-d]pyrimidines, derivatives containing an azepine side-ring demonstrated superior and selective antitumor activity against the HT-29 colon cancer cell line. ebi.ac.uk In another study targeting RET kinase, replacing a phenyl ring on a side chain with a bulkier quinoline (B57606) group decreased activity, whereas substituting it with smaller cyclopropyl (B3062369) or cyclobutyl groups led to a slight improvement in activity. samipubco.com The most significant results in this series were achieved with substituted isoxazole (B147169) and pyrazole (B372694) rings in the side chain. samipubco.com
Furthermore, research on inhibitors of de novo purine biosynthesis showed that the length of the bridge connecting the core to a thienoyl side chain was critical. researchgate.net A compound with a three-carbon bridge was found to be more potent than a similar one with a four-carbon bridge. researchgate.net The impact of these modifications is often a delicate balance between achieving favorable interactions and avoiding steric hindrance within the enzyme's catalytic site. google.com
Rational Design Principles for Target Specificity and Multi-Targeting
The development of pyrrolo[2,3-d]pyrimidine derivatives often employs rational design principles to achieve desired target specificity or, conversely, to engineer multi-targeted agents. nih.gov
One key strategy is molecular hybridization , which involves the rational combination of pharmacophoric elements from two or more bioactive molecules. nih.gov This approach was used to create hybrid compounds comprising isatin (B1672199) and pyrrolo[2,3-d]pyrimidine scaffolds with the goal of inducing multi-kinase inhibition for anticancer activity. rjeid.com Similarly, fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus to develop novel CSF1R inhibitors. nih.gov
Scaffold hopping is another design principle used to create novel analogs by replacing a central molecular core with a different one while maintaining similar biological activity. nih.gov
For achieving multi-targeting , a strategic approach involves incorporating structural features known to interact with several desired targets. For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were designed as multi-targeted kinase inhibitors. One compound from this series, 5k, emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with potency comparable to or greater than existing inhibitors like sunitinib (B231). nih.gov This design strategy aims to address the complexity of cellular signaling pathways in diseases like cancer, where inhibiting a single target may be insufficient. rjeid.com
Bioisosteric Replacements in Pyrrolo[2,3-d]pyrimidine Scaffolds (e.g., Thieno[2,3-d]pyrimidine)
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic parameters. In the context of the pyrrolo[2,3-d]pyrimidine scaffold, the pyrrole (B145914) ring can be replaced by other five-membered heterocycles.
Biological Targets and Mechanistic Investigations in Preclinical Research
Kinase Inhibition Profiles and Mechanisms
The 7-deazapurine scaffold of pyrrolo[2,3-d]pyrimidines serves as a versatile template for developing ATP-competitive kinase inhibitors. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds against specific kinase targets. nih.govmdpi.com
Inhibition of LRRK2 is a primary focus for therapeutic strategies aimed at Parkinson's disease, particularly as mutations in the LRRK2 gene are linked to the disease. rjsvd.com The pyrrolo[2,3-d]pyrimidine core has been successfully utilized to develop potent LRRK2 inhibitors. nih.govnih.gov
Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can potently inhibit both the wild-type LRRK2 enzyme and its most common pathogenic variant, G2019S, which exhibits elevated kinase activity. acs.orgacs.org Optimization of fragment hits led to the identification of compounds with nanomolar potency. For instance, the (2R)-2-Methylpyrrolidin-1-yl derivative, compound 18 , showed a corrected inhibition constant (cKᵢ) of 0.7 nM against LRRK2 G2019S. nih.govacs.org Further development yielded diastereomeric oxolan-3-yl derivatives, compounds 44 and 45 , which also displayed high potency. nih.govacs.org Similarly, a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine, analog 6 , was found to be a potent inhibitor of both WT and G2019S LRRK2, with IC₅₀ values of 3.5 nM and 3.3 nM, respectively. acs.org The activity of inhibitors against the wild-type enzyme was often found to be consistent with their activity against the G2019S mutant. acs.org
Table 1: Inhibition of LRRK2 Variants by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | Inhibition Value (IC₅₀ / cKᵢ) |
|---|---|---|
| Phenyl derivative 13 | LRRK2 G2019S | 11 nM (cKᵢ) acs.org |
| (2R)-2-Methylpyrrolidin-1-yl derivative 18 | LRRK2 G2019S | 0.7 nM (cKᵢ) acs.org |
| Analog 6 | LRRK2 WT | 3.5 nM (IC₅₀) acs.org |
Ensuring selectivity is critical in kinase inhibitor development to minimize off-target effects. A significant challenge in targeting LRRK2 has been avoiding the inhibition of other kinases with similar ATP-binding sites, such as the Monopolar spindle 1 (Mps1) kinase, also known as TTK protein kinase. acs.org Active pyrrolo[2,3-d]pyrimidine analogs were specifically tested for their inhibitory activity against TTK. acs.org A lead analog, compound 6 , demonstrated high selectivity. While it potently inhibited LRRK2, modifications to the pyrrolo[2,3-d]pyrimidine core were explored to reduce unwanted TTK inhibition. acs.org For example, replacing an N-isopropyl group on a pyrazole (B372694) substituent with an N-CH₂CF₃ group (analog 30 ) increased TTK inhibition by 5-fold, thereby decreasing selectivity. acs.org This highlights that subtle structural changes can significantly impact the selectivity profile of these inhibitors. acs.org
Table 2: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitors against TTK Kinase
| Compound | LRRK2 G2019S IC₅₀ (µM) | TTK IC₅₀ (µM) | Selectivity (TTK/LRRK2) |
|---|---|---|---|
| Analog 27 | 0.018 acs.org | 2.55 acs.org | 142-fold acs.org |
The RET receptor tyrosine kinase is another important target, as its activating mutations and gene fusions are drivers in certain types of cancer, including thyroid and non-small cell lung cancer. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold has proven effective for developing RET inhibitors. nih.govnih.gov
A key challenge in targeting RET is the emergence of drug resistance, often through mutations in the kinase domain. The V804M "gatekeeper" mutation, in particular, confers resistance to many kinase inhibitors. nih.gov Researchers have successfully designed pyrrolo[2,3-d]pyrimidine derivatives that inhibit both wild-type RET and the V804M mutant. nih.govnih.gov A lead compound, designated 59 , demonstrated low nanomolar potency against both RET-wt and the V804M variant, indicating its potential to overcome this common resistance mechanism. nih.gov
Table 3: Inhibition of RET Kinase Variants by Pyrrolo[2,3-d]pyrimidine Compound 59
| Target | Inhibition Value (IC₅₀) |
|---|---|
| RET-wt | Low Nanomolar nih.gov |
Kinase inhibitors are often classified based on their binding mode. Type 2 inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This often involves accessing an additional hydrophobic pocket adjacent to the ATP-binding site, a feature that can contribute to inhibitor selectivity. nih.gov The lead pyrrolo[2,3-d]pyrimidine RET inhibitor, compound 59 , was determined to be a type 2 inhibitor. nih.govnih.gov This classification is significant because kinases with smaller gatekeeper residues, like Valine 804 in RET, are considered susceptible to this class of inhibitors. nih.gov
Compound Reference Table
| Number/Name | Full Chemical Name/Descriptor |
| 13 | Phenyl derivative of a pyrrolo[2,3-d]pyrimidine |
| 18 | (2R)-2-Methylpyrrolidin-1-yl derivative of a pyrrolo[2,3-d]pyrimidine |
| 27 | N-isopropyl pyrazole-substituted pyrrolo[2,3-d]pyrimidine analog |
| 30 | N-CH₂CF₃ pyrazole-substituted pyrrolo[2,3-d]pyrimidine analog |
| 44 | Diastereomeric oxolan-3-yl derivative of a pyrrolo[2,3-d]pyrimidine |
| 45 | Diastereomeric oxolan-3-yl derivative of a pyrrolo[2,3-d]pyrimidine |
| 59 | Pyrrolo[2,3-d]pyrimidine-based RET inhibitor |
| 6 | Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine analog |
| LRRK2 | Leucine-Rich Repeat Kinase 2 |
| RET | Rearranged During Transfection kinase |
| TTK | TTK protein kinase (Mps1) |
Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA)
Certain derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been identified as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA). A study focusing on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines demonstrated that these molecules were highly active against EGFR, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov Notably, these same compounds also exhibited cytotoxic effects against AURKA cell lines, indicating a dual inhibitory capability. nih.gov The co-inhibition of EGFR, a key driver of cell proliferation, and AURKA, a crucial regulator of mitosis, represents a strategic approach to concurrently target different phases of the cell cycle and signaling pathways, potentially leading to enhanced antitumor effects.
Table 1: EGFR Inhibitory Activity of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | EGFR IC₅₀ (nM) | Notes |
|---|---|---|
| 46 | 3.76 | Contains a halogen substituent, contributing to high potency. nih.gov |
| 47 | 5.98 | Exhibited dual cytotoxicity against AURKA cell lines. nih.gov |
| 48 | 3.63 | Exhibited dual cytotoxicity against AURKA cell lines. nih.gov |
| 49 | 383.7 | Exhibited dual cytotoxicity against AURKA cell lines. nih.gov |
| 50 | 63.29 | Exhibited dual cytotoxicity against AURKA cell lines. nih.gov |
Inhibition of Multiple Receptor Tyrosine Kinases (RTKs)
The pyrrolo[2,3-d]pyrimidine scaffold has been extensively utilized to develop inhibitors that target multiple Receptor Tyrosine Kinases (RTKs) simultaneously. nih.gov This multi-targeted approach is considered more effective than single-target inhibition, as it can overcome resistance mechanisms that tumors develop through redundant signaling pathways. nih.gov The development of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has yielded compounds with potent, multi-targeted kinase inhibitory profiles. nih.govnih.govmdpi.com
EGFR is a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors. rjpbr.comnih.gov The 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine structure, in particular, represents a class of potent tyrosine kinase inhibitors that preferentially block the EGF-mediated signal transduction pathway. researchgate.net Research has shown that substitutions on this core structure are critical for activity. For instance, a 3-bromo substitution on the aniline (B41778) ring is often required for significant EGFR inhibitory activity, while replacing it with groups like ethynyl (B1212043) or trifluoromethyl can lead to a substantial loss of potency. nih.gov One novel halogenated derivative, compound 5k, emerged as a particularly potent inhibitor of EGFR, with activity comparable to established multi-kinase inhibitors. nih.govnih.gov
VEGFRs, especially VEGFR-2, are principal mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 can block this process, reduce vascular permeability, and decrease endothelial cell survival. nih.gov Numerous pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors. rjpbr.com For example, a series of N⁴-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized specifically to target VEGFR-2. nih.gov Within this series, modifications to the 4-anilino moiety significantly impacted inhibitory potency. nih.gov The halogenated compound 5k also demonstrated potent inhibition of VEGFR2, showing a twofold greater potency than the established inhibitor sunitinib (B231). nih.govnih.gov
PDGFR-β is another important RTK involved in tumor growth and angiogenesis. Some multi-targeted pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against this receptor. For instance, in a series of N⁴-(3-bromophenyl)-6-phenylmethylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, one compound was identified as a potent VEGFR-2 inhibitor that also acted as a moderate inhibitor of PDGFR-β and VEGFR-1. nih.gov This demonstrates the potential of this chemical scaffold to simultaneously engage multiple key RTKs.
Table 2: Multi-Kinase Inhibitory Profile of Compound 5k
| Target Kinase | IC₅₀ (nM) | Comparative Notes |
|---|---|---|
| EGFR | 40 - 204 | Activity is comparable to the well-known TKI sunitinib. nih.govnih.gov |
| Her2 | 40 | Nearly identical potency to staurosporine (B1682477) (IC₅₀ = 38 nM). nih.gov |
| VEGFR2 | 136 | Two-fold more potent than sunitinib (IC₅₀ = 261 nM). nih.govnih.gov |
| CDK2 | 40 - 204 | Demonstrates broad kinase inhibition profile. nih.govnih.gov |
Interactions with Janus Kinases (JAK1, JAK2) and Cyclin-Dependent Kinase 4 (CDK4)
The pyrrolo[2,3-d]pyrimidine core is central to the structure of ruxolitinib (B1666119), a potent inhibitor of Janus Kinases JAK1 and JAK2, which is used in the treatment of myeloproliferative neoplasms (MPNs). nih.gov Activation of the JAK-STAT signaling pathway leads to the dysregulation of downstream pathways, including the increased expression of cell-cycle mediators. nih.gov Preclinical studies have explored combining ruxolitinib with inhibitors of other downstream targets, such as CDK4/6 inhibitors. nih.gov This combination therapy resulted in increased apoptosis and a decrease in the S-phase cell population in JAK2-mutant cell lines compared to ruxolitinib alone. nih.gov Furthermore, some novel halogenated pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), highlighting the scaffold's potential to interact with various CDKs. nih.govresearchgate.net
Antifolate Mechanisms and Related Targets
Beyond kinase inhibition, derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been developed as targeted antifolates. These compounds are designed to disrupt the folate pathway, which is crucial for the synthesis of nucleotides and essential for cell division. Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in this pathway. nih.gov
Specifically, 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]-pyrimidine antifolates with a thienoyl side chain have demonstrated potent, subnanomolar inhibition of human tumor cell lines like KB, IGROV1, and SKOV3. nih.gov Their efficacy is linked to uptake by both folate receptor α (FRα) and the proton-coupled folate transporter (PCFT), which are often overexpressed in tumors, allowing for selective tumor targeting. nih.gov Homologation of a C5-methyl group to an ethyl group in the classical 5-substituted 2,4-diamino pyrolo[2,3-d]pyrimidine structure was found to be highly conducive to inhibiting tumor growth in culture, suggesting improved transport and more potent inhibition of human DHFR. nih.gov
Interactions with Other Biological Receptors and Enzymes
Beyond the folate pathway, derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been investigated for their interactions with other significant biological targets.
Several series of 1H-pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as ligands for the α(1)-adrenergic receptors (α(1)-ARs). nih.govnih.gov Many of these synthesized compounds exhibited nanomolar affinity for α(1)-ARs in binding assays. nih.gov For instance, derivatives 10b and 10c showed high affinity with a K(i) of 1.4 nM for both. nih.gov Compound 10e displayed a favorable profile with high α(1)-AR affinity (K(i) = 2.71 nM) and significant selectivity over 5-HT(1A) receptors (K(i) >10,000 nM). nih.gov Functional assays confirmed that selected derivatives in this series possess antagonistic properties at these receptors. nih.gov Molecular docking studies have been employed to understand the molecular requirements for designing highly selective α(1)-adrenergic ligands based on this scaffold. nih.gov
Table 3: Binding Affinity of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-dione Derivatives for α(1)-Adrenoceptors
| Compound | α(1)-AR Affinity (K(i), nM) | 5-HT(1A) Receptor Affinity (K(i), nM) |
|---|---|---|
| 10b | 1.4 | Not specified |
| 10c | 1.4 | Not specified |
| 10e | 2.71 | >10,000 |
Data sourced from preclinical binding assays. nih.gov
The 1H-pyrrolo[2,3-d]pyrimidine scaffold has also been utilized in the design of agents targeting microbial proteins. As mentioned previously, conformationally restricted analogues of trimethoprim (B1683648) based on this structure have been synthesized as inhibitors of bacterial DHFR. nih.gov
More recently, research has focused on other microbial targets. A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key enzyme in the malaria parasite. nih.gov Several of these compounds showed promising inhibitory activity against either PfCDPK4 (with IC50 values ranging from 0.210 to 0.530 µM) or the related PfCDPK1 (with an IC50 of 0.589 µM). nih.gov These findings suggest that the pyrrolo[2,3-d]pyrimidine core can be effectively utilized to develop inhibitors of parasitic kinases. nih.gov
Table 4: Inhibitory Activity of 7H-Pyrrolo[2,3-d]pyrimidine-4-amines against Plasmodium falciparum Kinases
| Target Kinase | IC50 Range (µM) |
|---|---|
| PfCDPK4 | 0.210 - 0.530 |
| PfCDPK1 | 0.589 |
Data sourced from in vitro kinase assays. nih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1H-pyrrolo[2,3-d]pyrimidine, docking studies have been crucial in understanding their interactions with protein targets, particularly kinases. mdpi.com
Elucidation of Putative Binding Modes and Conformations within Active Sites
Molecular docking studies have successfully elucidated the binding modes of pyrrolo[2,3-d]pyrimidine derivatives within the active sites of various protein kinases. These inhibitors typically bind in the ATP-binding pocket, mimicking the binding of the natural substrate. The pyrrolo[2,3-d]pyrimidine scaffold itself often forms critical hydrogen bonds with the hinge region of the kinase, which connects the N- and C-terminal lobes. nih.gov
For instance, in studies involving Protein Kinase B (PKB), the crystal structure of an inhibitor bound to PKBβ showed the 4-amino group interacting with specific residues, while a lipophilic substituent settled into the P-loop lipophilic pocket. nih.gov Similarly, when designing inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), modeling showed that pyrrolo[2,3-d]pyrimidines could effectively act as inhibitors, with different substituents at the N-7 and C-5 positions occupying various hydrophobic and hydrophilic pockets within the active site. nih.gov For example, compounds with aromatic substituents at C-5 showed good binding, with naphthyl groups filling a large hydrophobic pocket more effectively than phenyl groups. nih.gov The conformation of the piperidine (B6355638) ring relative to the bicyclic core has also been noted as a critical factor for selectivity, as it influences the positioning of substituents. nih.gov
Identification of Key Residues and Hydrogen Bonding Interactions
A primary outcome of ligand-protein interaction analysis is the identification of key amino acid residues that form stabilizing interactions with the inhibitor. Hydrogen bonds are particularly important for affinity and selectivity.
Studies have consistently shown that the bicyclic heteroaromatic core of pyrrolo[2,3-d]pyrimidine derivatives forms hydrogen bonds with the kinase hinge region. nih.gov For example, in the context of PfCDPK4, key hydrogen-bonding interactions were predicted with residues Tyr150 and Asp148 in the hinge region. nih.gov In studies on Protein Kinase B (PKB), interactions were observed between the inhibitor's 4-amino group and residues Glu236 and the backbone carbonyl of Glu279. nih.gov Furthermore, molecular dynamics simulations of p21-activated kinase 4 (PAK4) inhibitors revealed strong interactions with the hinge region, β-sheets, and charged residues surrounding the inhibitor's 4-substituent. mdpi.comnih.gov
The table below summarizes key interacting residues identified in various studies.
| Target Protein | Key Interacting Residues | Type of Interaction | Source |
| Protein Kinase B (PKBβ) | Glu236, Glu279, Asp293 | Hydrogen Bonding | nih.gov |
| Protein Kinase B (PKBβ) | Met282 | Favorable close contact with basic amine | nih.gov |
| P. falciparum CDPK4 | Tyr150, Asp148 | Hydrogen Bonding (Hinge Region) | nih.gov |
| P. falciparum CDPK4 | Lys99 | Pi-stacking Interaction | nih.gov |
| P. falciparum CDPK4 | Asp215 | Hydrogen Bonding | nih.gov |
| p21-activated kinase 4 (PAK4) | Phe397 | Stacking Interactions | mdpi.com |
| p21-activated kinase 4 (PAK4) | Gly401 | Electrostatic Interaction | mdpi.com |
Quantification of Binding Energies (e.g., ΔG values)
Binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. Lower binding energy values typically indicate a more stable and favorable interaction. These energies can be calculated using scoring functions in docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).
For example, molecular docking of a novel pyrrolo[2,3-d]pyrimidine derivative (compound 5k) against several kinases yielded significant binding energy scores, suggesting strong affinity. mdpi.com In another study on PAK4 inhibitors, relative binding free energies (ΔGbind) were calculated to compare a series of four derivatives, showing a qualitative consistency with their experimental inhibitory activities (IC50 values). nih.gov
The following table presents binding energy data from computational studies on pyrrolo[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Method | Source |
| Compound 5k | EGFR | -8.9 | AutoDock Vina | mdpi.com |
| Compound 5k | VEGFR2 | -9.0 | AutoDock Vina | mdpi.com |
| Compound 5k | Her2 | -9.2 | AutoDock Vina | mdpi.com |
| Compound 5k | CDK2 | -9.0 | AutoDock Vina | mdpi.com |
| Sunitinib (B231) (Reference) | CDK2 | -8.6 | AutoDock Vina | mdpi.com |
| Erlotinib (Reference) | EGFR | -8.5 | AutoDock Vina | mdpi.com |
| Sorafenib (Reference) | VEGFR2 | -8.8 | AutoDock Vina | mdpi.com |
Quantum Chemical Calculations and Spectroscopic Correlation Studies (e.g., 1H-NMR, 13C-NMR, IR, MS for structural verification)
Quantum chemical calculations are employed to predict molecular properties such as geometry, electronic structure, and spectroscopic parameters. These theoretical predictions are often correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify chemical structures. sns.it
The chemical structures of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives are routinely confirmed using a combination of these spectroscopic methods. mdpi.com For instance, in the 1H-NMR spectra of a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, the proton at the C2 position of the pyrrolo[2,3-d]pyrimidine core displayed a characteristic signal in the range of δ 8.34–8.38 ppm. mdpi.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing highly accurate mass-to-charge ratios. mdpi.com
The table below shows examples of spectroscopic data for a pyrrolo[2,3-d]pyrimidine derivative.
| Technique | Compound | Observed Signals/Data | Source |
| 1H NMR | (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (8d) | δ 7.41–7.31 (m, 4H), 7.20–7.15 (m, 2H), 6.84–6.79 (m, 2H), 5.27 (s, 1H), 4.13 (t, J = 6.2 Hz, 2H), 3.61 (s, 3H), 2.95 (t, J = 6.7 Hz, 2H), 2.02 (p, J = 6.2 Hz, 2H), 1.93 (p, J = 6.1 Hz, 2H) | mdpi.com |
| 13C NMR | (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (8d) | δ 153.94, 150.86, 148.52, 145.53, 133.58, 133.03, 131.89, 130.45, 129.79, 128.75, 123.91, 114.50, 103.85, 101.65, 43.92, 32.48, 29.82, 22.82, 19.37 | mdpi.com |
| HRMS (ESI) | (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (8d) | [M + H]+: calcd for C23H21BrClN4: 467.0638, found: 467.0607 | mdpi.com |
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the predicted binding mode and to investigate conformational changes in both the ligand and the protein upon binding. mdpi.com
MD simulations have been applied to study 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of PAK4. mdpi.comnih.gov These simulations, often run for hundreds of nanoseconds, help confirm the stability of the interactions predicted by docking. nih.gov Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms, which indicates the stability of the complex over the simulation time. A stable complex will generally show low and non-fluctuating RMSD values. nih.gov The radius of gyration (RoG) is another parameter used to assess the structural compactness of the complex during the simulation. nih.gov
These simulations can reveal subtle but critical dynamic behaviors. For example, they can show how different substituents on the pyrrolo[2,3-d]pyrimidine scaffold affect the orientation of the inhibitor in the binding pocket and its interactions with surrounding residues over time, providing a deeper understanding of the structure-activity relationship. mdpi.com
In Silico Screening and Virtual Library Design for Novel Ligand Discovery
The 1H-pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent starting point for the discovery of new therapeutic agents through in silico screening and virtual library design. In this approach, large databases of virtual compounds are computationally screened against a biological target to identify potential hits.
Virtual libraries are often designed around a core scaffold like pyrrolo[2,3-d]pyrimidine. By computationally adding a variety of substituents at different positions on the scaffold, a diverse library of virtual compounds can be generated. These libraries are then docked into the active site of a target protein to prioritize compounds for synthesis and biological testing. This strategy was employed in the design of a series of pyrrolo[2,3-d]pyrimidines as potential inhibitors of P. falciparum CDPK4. nih.gov The modeling studies guided the selection of derivatives with the most promising binding interactions for chemical synthesis and in vitro assessment. nih.gov Similarly, scaffold-hopping experiments, a computational technique to identify novel core structures, have led to the discovery of new inhibitor series based on related pyrrolo-pyridine scaffolds. nih.gov This highlights the power of in silico approaches to efficiently explore chemical space and identify promising lead compounds for drug development. nih.gov
Preclinical in Vitro and in Vivo Efficacy Studies
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of the 1H-Pyrrolo[2,3-d]pyrimidine scaffold have been the focus of extensive research for their potential as anticancer agents. These compounds have demonstrated notable cytotoxic effects across a range of human tumor cell lines.
A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which are structurally related to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, have been synthesized and evaluated for their antiproliferative activity. One particular derivative, designated as 14m, demonstrated excellent activity against the MCF-7 breast cancer cell line. nih.gov
Furthermore, a new series of diarylureas and amides featuring the pyrrolo[2,3-d]pyrimidine scaffold have been synthesized and tested for their in vitro antiproliferative capabilities against the A375 human melanoma cell line. nih.gov With the exception of N-acetyl derivatives, these newly synthesized compounds generally exhibited activity that was either superior or comparable to the established anticancer drug Sorafenib. nih.gov
In another study, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized. nih.govmdpi.com Among these, compounds 5e, 5h, 5k, and 5l showed promising cytotoxic effects against four different cancer cell lines. nih.govmdpi.com Specifically, compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes. nih.govmdpi.com
The growth inhibitory effects of these compounds are typically quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values. For the halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, the IC50 values against four different cancer cell lines ranged from 29 to 59 µM. nih.govmdpi.com Compound 5k, the most potent among them, exhibited IC50 values in the range of 40 to 204 nM against EGFR, Her2, VEGFR2, and CDK2 enzymes, which is comparable to the well-known tyrosine kinase inhibitor sunitinib (B231) (IC50 = 261 nM). nih.govmdpi.com
Another study focusing on pyrrolo[2,3-d]pyrimidine-imines and 3-halo-substituted pyrrolo[2,3-d]pyrimidines reported superior antitumor activity on the colon cancer HT-29 cell line. mdpi.com Specifically, derivatives containing a bromine substituent and an azepine side-ring showed IC50 values of 4.55 and 4.01 µM. mdpi.com
The table below summarizes the in vitro cytotoxic activity of selected pyrrolo[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Halogenated Benzohydrazide 5k | HepG2 | Not Specified |
| Pyrrolo[2,3-d]pyrimidine-imine (with Bromine and Azepine ring) | HT-29 | 4.01 |
| Pyrrolo[2,3-d]pyrimidine-imine (with Bromine and Azepine ring) | HT-29 | 4.55 |
This table is populated with data from available research on derivatives of this compound.
The mechanism of action for many of these promising anticancer compounds involves the induction of apoptosis, or programmed cell death. Mechanistic studies of the potent derivative, compound 5k, have shown that it can induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.govmdpi.com This apoptotic induction is accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com
Further investigation into the mode of cell death induced by compound 5k was conducted using an Annexin-V/Propidium Iodide (PI) staining assay. mdpi.com The results indicated that treatment with this compound led to an increase in both apoptotic and necrotic cell populations in HepG2 cells, with a more pronounced effect on early apoptosis. mdpi.com
In Vitro Antimicrobial Activity
In addition to anticancer properties, derivatives of 1H-Pyrrolo[2,3-d]pyrimidine have been investigated for their potential as antimicrobial agents.
A study focused on the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and their subsequent evaluation for antimicrobial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The results showed that some of these derivatives possess significant antibacterial properties. Specifically, compounds 3b, 3c, and 7e exhibited the best activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov However, the tested compounds were found to be inactive against E. coli. nih.gov
Another study on halogenated pyrrolopyrimidines also identified potent activity against Staphylococcus aureus. nih.gov Two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed an MIC of 8 mg/L. nih.gov Interestingly, these compounds demonstrated a four-fold lower MIC when combined with the antimicrobial peptide betatide. nih.gov
The same study that evaluated antibacterial activity also tested the new pyrrolo[2,3-d]pyrimidine derivatives against the fungal pathogen Candida albicans. nih.gov Several of the synthesized compounds, namely 3a-d, 7a, 7e, and 11d, demonstrated excellent antifungal activity, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.gov This activity was superior to that of the standard antifungal drug fluconazole (B54011), which had an MIC of 1.5 mg/mL. nih.gov
The table below presents the antimicrobial activity of selected pyrrolo[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Standard Drug | Standard Drug MIC (mg/mL) |
| 3b, 3c, 7e | Staphylococcus aureus | 0.31 | Ampicillin | 0.62 |
| 3a-d, 7a, 7e, 11d | Candida albicans | 0.31-0.62 | Fluconazole | 1.5 |
This table is populated with data from available research on derivatives of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
While direct studies determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains are not extensively documented in publicly available literature, research on its derivatives provides insight into the antimicrobial potential of the pyrrolo[2,3-d]pyrimidine scaffold.
A study focused on a series of novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated notable antimicrobial activity. Certain compounds within this series exhibited significant efficacy against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. For instance, some derivatives showed excellent activity against C. albicans with MIC values ranging from 0.31 to 0.62 mg/mL, which was more potent than the standard drug fluconazole (MIC 1.5 mg/mL). Furthermore, specific derivatives displayed strong activity against S. aureus with an MIC of 0.31 mg/mL, outperforming the standard drug ampicillin (MIC 0.62 mg/mL).
It is important to emphasize that these findings pertain to derivatives of this compound and not the parent compound itself. The data, however, underscore the potential of this chemical class as a source for developing new antimicrobial agents.
Table 1: MIC of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Test Organism | MIC (mg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Candida albicans | 0.31-0.62 | |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | 0.31 |
Preclinical In Vivo Models for Efficacy
Neuroprotective Effects in Animal Models of Parkinson's Disease
Direct preclinical in vivo studies evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease have not been identified in the reviewed scientific literature. However, research on related pyrrolopyrimidine compounds has shown promise in the context of neuroprotection.
For example, a study on the pyrrolopyrimidine antioxidant U-104067F demonstrated significant neuroprotective effects in a rat model of neurodegeneration induced by 3-acetylpyridine. Treatment with U-104067F significantly attenuated the loss of neurons in the inferior olivary nucleus and prevented the associated loss of motor coordination. While this study does not directly involve a Parkinson's disease model or the specific compound this compound, it highlights the potential of the broader pyrrolopyrimidine chemical class to confer neuroprotective benefits, a key therapeutic strategy in neurodegenerative disorders like Parkinson's disease. The general pyrrolo[2,3-d]pyrimidine scaffold has been recognized for its potential in developing treatments for neurodegenerative diseases.
Antiangiogenic Activity in Chorioallantoic Membrane (CAM) Assay
There are no specific studies found in the available literature that have evaluated the antiangiogenic activity of this compound using the Chorioallantoic Membrane (CAM) assay. The CAM assay is a widely used in vivo model to assess the effect of substances on blood vessel formation and is a common method for screening potential antiangiogenic agents.
However, research into other isomers of the pyrrolopyrimidine family has shown significant antiangiogenic properties. A novel pyrrolo[3,2-d]pyrimidine derivative, which acts as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, has demonstrated strong antitumor activity by suppressing tumor angiogenesis in preclinical models. This indicates that the pyrrolopyrimidine scaffold is a promising starting point for the development of antiangiogenic therapies, although direct evidence for this compound in the CAM assay is currently lacking.
Cellular Uptake and Efflux Studies (e.g., P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) mediated efflux)
Specific cellular uptake and efflux studies for this compound, particularly those investigating its interaction with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are not detailed in the current body of scientific literature. P-gp and BCRP are important ATP-binding cassette (ABC) transporters that mediate the efflux of a wide range of xenobiotics from cells, playing a crucial role in drug disposition and multidrug resistance.
While direct data on this compound is unavailable, studies on other pyrrolopyrimidine derivatives provide some insights into the cellular transport of this class of compounds. For instance, a study on AGF347, a pyrrolo[3,2-d]pyrimidine inhibitor, characterized its cellular pharmacology, demonstrating its transport across the plasma membrane into the cytosol and subsequent uptake into mitochondria. This research highlights that compounds with the pyrrolopyrimidine core can be designed to effectively enter cells to reach their intracellular targets. However, without specific studies on this compound, its substrate specificity for efflux transporters like P-gp and BCRP remains unknown.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Analogs with Enhanced Potency, Selectivity, and Desirable Pharmacokinetic Profiles
The quest for next-generation therapeutics based on the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core is centered on optimizing potency, refining selectivity to minimize off-target effects, and improving pharmacokinetic (PK) properties. Researchers are employing sophisticated design strategies to create novel analogs with superior clinical potential.
A primary strategy involves molecular hybridization, where fragments of known successful inhibitors are merged with the pyrrolo[2,3-d]pyrimidine nucleus. This approach has been used to develop potent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by combining elements of the marketed drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This has led to the identification of compounds like N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which demonstrates low-nanomolar enzymatic activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com
Scaffold hopping is another key technique, where the core structure is modified while retaining key pharmacophoric features. For instance, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been explored as an alternative to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core for inhibitors of Calcium-Dependent Protein Kinase 1 (CDPK1), showing significant changes in biochemical and pharmacokinetic characteristics. nih.gov
The synthesis of these novel analogs often relies on advanced cross-coupling reactions. Methods such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are instrumental in creating diverse libraries of substituted pyrrolo[2,3-d]pyrimidines, allowing for systematic exploration of the structure-activity relationship (SAR). mdpi.comnih.gov For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized using optimized Buchwald-Hartwig C-N cross-coupling to covalently target mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). nih.gov
The table below showcases examples of recently developed analogs and their targeted kinases, highlighting the potency achieved through these design and synthesis strategies.
| Compound/Analog | Target Kinase(s) | Potency (IC₅₀) |
| 12i (a pyrrolo[2,3-d]pyrimidine derivative) | EGFR (T790M mutant) | 0.21 nM |
| 5k (a halogenated benzylidenebenzohydrazide derivative) | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM |
| Compound 59 (a pyrrolo[2,3-d]pyrimidine-based inhibitor) | RET (wild-type and V804M mutant) | Low nanomolar |
| Analogs 44 and 45 (oxolan-3-yl derivatives) | LRRK2 | IC₅₀ of 11 nM and 22 nM, respectively |
This table is interactive. Click on the headers to sort the data.
Future efforts will continue to focus on fine-tuning these analogs to achieve even greater selectivity for the target kinase over closely related kinases, a critical step in reducing potential side effects. Furthermore, optimizing pharmacokinetic profiles, such as oral bioavailability and metabolic stability, remains a paramount challenge to ensure the translation of potent inhibitors into effective clinical candidates. nih.govacs.org
Exploration of New Therapeutic Areas beyond Current Applications
While the pyrrolo[2,3-d]pyrimidine core is well-established in the treatment of inflammatory diseases and certain cancers, ongoing research is significantly broadening its therapeutic horizons. The versatility of this scaffold allows for its adaptation to inhibit a wide array of protein kinases implicated in various pathologies.
The inhibition of kinases such as Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) by pyrrolo[2,3-d]pyrimidine derivatives has shown potential in treating inflammatory, allergic, and autoimmune diseases. mdpi.comresearchgate.net Emerging research is now targeting kinases involved in other conditions:
Oncology: Beyond established targets like EGFR, new derivatives are being developed to inhibit kinases such as RET, which is crucial in thyroid cancer and NSCLC. nih.gov Multi-targeted kinase inhibitors are also being pursued, with compounds designed to simultaneously block several pathways (e.g., EGFR, Her2, VEGFR2) to combat cancer more effectively. mdpi.com
Neurodegenerative Diseases: Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in Parkinson's disease. Potent and highly selective pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors have been developed, serving as valuable chemical probes to study the inhibition of this kinase. acs.org
Infectious Diseases: The scaffold is being investigated for activity against parasitic diseases. Analogs of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1), a vital enzyme for the parasite's replication. nih.gov
The ability to modify the pyrrolo[2,3-d]pyrimidine core at various positions allows chemists to tailor inhibitors for the specific ATP-binding site of different kinases, paving the way for applications in a continually expanding list of diseases.
Development of Advanced Synthetic Methodologies for Diversified Chemical Libraries
The creation of large and diverse chemical libraries is essential for discovering novel drug candidates. The development of more efficient and versatile synthetic methods for the this compound core and its analogs is a key area of ongoing research.
Traditional synthetic routes are being refined, and new methodologies are being introduced to allow for more complex and varied substitutions on the heterocyclic ring system. Key strategies include:
Efficient Multi-Step Syntheses: Researchers are optimizing multi-step reaction sequences to produce complex derivatives with high yields. For instance, a three-step synthesis was developed to create halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. mdpi.com
Site-Selective Reactions: Developing reactions that allow for the selective functionalization of specific positions on the pyrrolo[2,3-d]pyrimidine nucleus is crucial for building molecular diversity and conducting detailed SAR studies. This includes protecting group strategies followed by directed iodination and subsequent cross-coupling reactions. nih.gov
Combinatorial Chemistry Approaches: The robustness of reactions like nucleophilic aromatic substitution and modern cross-coupling techniques makes the pyrrolo[2,3-d]pyrimidine scaffold highly amenable to combinatorial synthesis, enabling the rapid generation of large libraries of analogs for high-throughput screening. mdpi.comnih.gov
Future advancements in synthetic organic chemistry, such as the development of novel catalysts and C-H activation techniques, will likely be applied to this scaffold, further streamlining the synthesis of complex derivatives and expanding the accessible chemical space for drug discovery.
Integration of Advanced Computational Approaches for Rational Drug Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the this compound scaffold is accelerating the design of more effective inhibitors.
Molecular Docking and Pharmacophore Modeling: These techniques are routinely used to predict the binding modes of novel analogs within the ATP-binding site of target kinases. mdpi.comresearchgate.net By visualizing these interactions, chemists can make rational, structure-based design decisions to enhance binding affinity and selectivity. For example, a pharmacophore model for ATP-competitive inhibitors was used to identify and optimize 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as potent EGFR kinase inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the protein-ligand interactions over time. This method has been used to investigate the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4). These simulations can reveal subtle conformational changes and the role of water molecules in the binding site, offering deeper insights that static docking models cannot provide. mdpi.com
Surrogate Kinase Domains: To overcome challenges in crystallizing certain kinases, researchers have engineered surrogate kinase domains. For instance, a checkpoint kinase 1 (CHK1) domain with ten point mutations was used as a structural surrogate to guide the design of LRRK2 inhibitors, enabling the acquisition of X-ray crystal structures and facilitating structure-based design. acs.org
The increasing accuracy of predictive models and the growing power of computational hardware will continue to enhance the role of in silico methods. These approaches will be crucial for prioritizing synthetic targets, optimizing lead compounds, and ultimately reducing the time and cost associated with developing new drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives, and how are purity and yield optimized?
- Methodology : Synthesis typically involves cyclization of substituted pyrrole precursors with pyrimidine derivatives. For example:
- Step 1 : Condensation of 2-aminopyrrole intermediates with aldehydes/ketones under reflux in ethanol/acetic acid .
- Step 2 : Cyclization using ammonium acetate or urea derivatives to form the pyrimidine ring .
- Optimization : Purity (>95%) is achieved via recrystallization (e.g., hexanes-ethyl acetate mixtures) and confirmed by TLC/HPLC. Yields (50–82%) depend on substituent reactivity and solvent choice .
Q. How does substitution at the N4 and C6 positions influence biological activity?
- Structure-Activity Relationship (SAR) :
- N4-Aryl groups (e.g., 4-chlorophenyl) enhance kinase inhibition by promoting hydrophobic interactions with ATP-binding pockets .
- C6-Substituents (e.g., phenylethyl or naphthylmethyl) improve selectivity for Src-family kinases over other tyrosine kinases .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Follow P201/P202 protocols for pre-experiment risk assessment .
- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data across studies?
- Case Study : PP2 (a common analog) shows variable IC values for Src kinase (2–50 nM) due to:
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 100 µM) .
- Cellular Context : Off-target effects in cell-based assays (e.g., inhibition of Abl or EGFR kinases) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
- Prodrug Design : Introduce phosphate or acetate groups at the N2 position to enhance absorption .
Q. How do structural analogs (e.g., pyrido[2,3-d]pyrimidines) compare in target selectivity?
- Comparative Analysis :
| Compound | Kinase Selectivity | Key Structural Difference |
|---|---|---|
| PP2 | Src-family kinases | Pyrrolo[2,3-d]pyrimidine core |
| Palbociclib | CDK4/6 | Pyrido[2,3-d]pyrimidine + methylpiperazine |
- Mechanistic Insight : The pyrrolo core in PP2 allows deeper penetration into hydrophobic kinase pockets, while pyrido analogs exhibit broader ATP-competitive binding .
Data Contradiction Analysis
- Example : Anticonvulsant activity varies between nitrile and carbamyl analogs (67% vs. 50% protection in mice).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
